(S)-4-Vinyloxazolidin-2-one
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Overview
Description
(S)-4-Vinyloxazolidin-2-one is a chiral oxazolidinone derivative characterized by a vinyl group attached to the nitrogen atom of the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Vinyloxazolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-4-hydroxyoxazolidin-2-one.
Vinylation: The hydroxyl group is then converted to a vinyl group through a series of reactions involving reagents such as vinyl halides and bases under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the vinylation reaction.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Vinyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated oxazolidinone derivatives.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Epoxides: Formed through oxidation reactions.
Saturated Oxazolidinones: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution.
Scientific Research Applications
(S)-4-Vinyloxazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-4-Vinyloxazolidin-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways by blocking key enzymatic reactions, leading to the desired therapeutic effects.
Comparison with Similar Compounds
®-4-Vinyloxazolidin-2-one: The enantiomer of (S)-4-Vinyloxazolidin-2-one, differing in its stereochemistry.
4-Vinylthiazolidin-2-one: A structurally similar compound with a thiazolidinone ring instead of an oxazolidinone ring.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct stereochemical properties that are crucial for its applications in asymmetric synthesis and pharmaceutical development.
Properties
IUPAC Name |
(4S)-4-ethenyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQDRNWXVRNPFT-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1COC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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